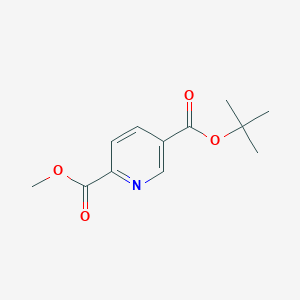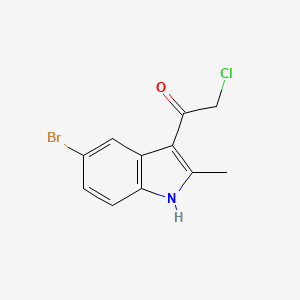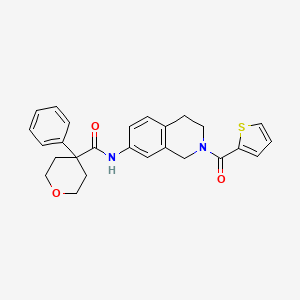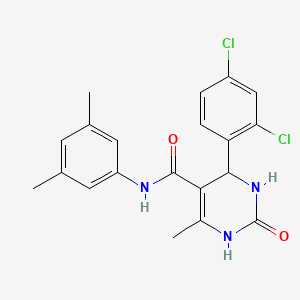
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C12H15NO4 . It is a type of amide compound . The compound is typically in the form of a powder .
Molecular Structure Analysis
The molecular weight of this compound is 237.25 . The InChI code for this compound is 1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-6-5-9-8(7-15)14-10(20-9)11(16)18-4/h5-7H2,1-4H3 .Physical and Chemical Properties Analysis
This compound is a powder . The compound is soluble in dichloromethane and ethyl acetate, but insoluble in water . The compound has a molecular weight of 237.25 .Scientific Research Applications
Synthesis of Tetrahydropyridines
An innovative phosphine-catalyzed annulation process has been developed, facilitating the synthesis of tetrahydropyridines with high functionalization. This method employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, reacting with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with exceptional yields and regioselectivity. Such advancements underscore the versatility of pyridine derivatives in complex organic synthesis processes (Zhu et al., 2003).
Molecular Complexation Studies
The complexation behavior of nucleotide bases by molecular tweezers with carboxylic acid active sites reveals significant insights into the interactions between small molecules and biological targets. These findings highlight the nuanced roles of microenvironmental factors in molecular recognition and binding, providing a foundation for designing more effective molecular probes and therapeutic agents (Zimmerman et al., 1991).
Advanced Ligand Design for Coordination Polymers
Research into the binding behavior of substituted 1,4-bis(pyridinium)butane derivatives with negatively charged carboxylatopillar[5]arene has expanded our understanding of supramolecular chemistry, particularly in the design and synthesis of coordination polymers. These studies reveal how substituent positioning dramatically influences binding modes and association constants, offering valuable insights for the development of novel materials with potential applications in catalysis, separation, and sensing technologies (Li et al., 2011).
Lithium Hydride Transfer Agents
The isolation and characterization of 1-lithio-2-butyl-1,2-dihydropyridines represent a breakthrough in the synthesis of reagents for lithium hydride transfer, particularly in non-polar, aliphatic media. This development has practical implications in synthetic organic chemistry, offering a new tool for reductive transformations and the manipulation of functional groups (Robertson et al., 2015).
Reactivity and Coordination Chemistry
Studies on the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under various conditions have shed light on the formation of diverse coordination polymers and metallomacrocycles. These results contribute to the broader understanding of ligand reactivity and metal-organic framework (MOF) construction, which is crucial for the development of materials with specific functionalities for gas storage, separation, and catalytic applications (Ghosh et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 2,5-pyridinedicarboxylic acid have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been found to form complexes with other molecules, which could potentially alter their function .
Biochemical Pathways
Related compounds have been shown to be involved in dna oxidative cleavage, suggesting a potential role in dna damage and repair pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Related compounds have been found to have effects on dna, suggesting potential genotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Properties
IUPAC Name |
5-O-tert-butyl 2-O-methyl pyridine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-10(14)8-5-6-9(13-7-8)11(15)16-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUQHDIXPOBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/no-structure.png)


![8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride](/img/structure/B2989790.png)

![methyl 3-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2989792.png)
![(3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine](/img/structure/B2989795.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2989802.png)

![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)
![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)
![3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate](/img/structure/B2989807.png)
